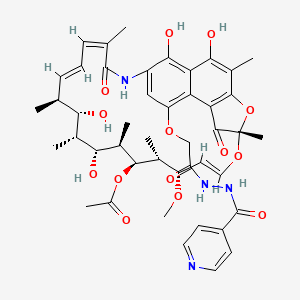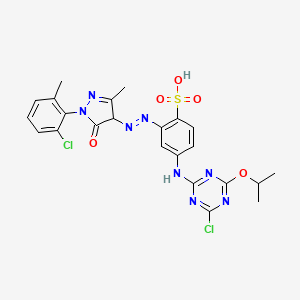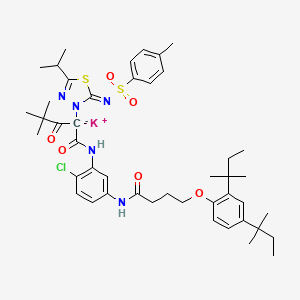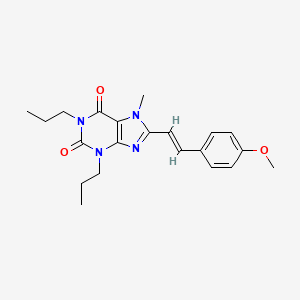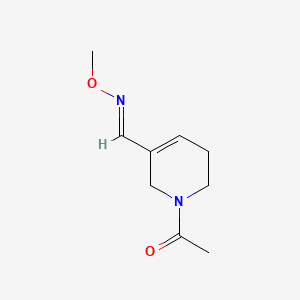
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime is a heterocyclic compound that belongs to the tetrahydropyridine family. Tetrahydropyridines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime typically involves the reaction of 1,2,5,6-tetrahydropyridine-3-carboxaldehyde with acetic anhydride and methoxyamine. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base such as pyridine to facilitate the acetylation and oximation processes .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted tetrahydropyridine derivatives.
科学的研究の応用
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the tetrahydropyridine ring can interact with various enzymes and receptors, modulating their function .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropyridine: Known for its neurotoxic properties and used in the study of Parkinson’s disease.
1,2,3,6-Tetrahydropyridine: Exhibits different biological activities and is used in the synthesis of pharmaceuticals.
2,3,4,5-Tetrahydropyridine: Less common but still studied for its unique chemical properties.
Uniqueness
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetoxy and oxime groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
特性
CAS番号 |
145071-52-9 |
|---|---|
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC名 |
1-[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C9H14N2O2/c1-8(12)11-5-3-4-9(7-11)6-10-13-2/h4,6H,3,5,7H2,1-2H3/b10-6+ |
InChIキー |
KBJGSNOAFQOHHC-UXBLZVDNSA-N |
異性体SMILES |
CC(=O)N1CCC=C(C1)/C=N/OC |
正規SMILES |
CC(=O)N1CCC=C(C1)C=NOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



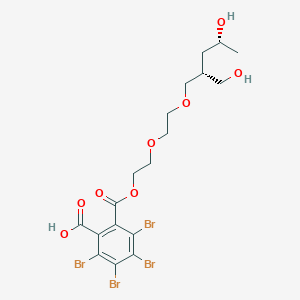
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
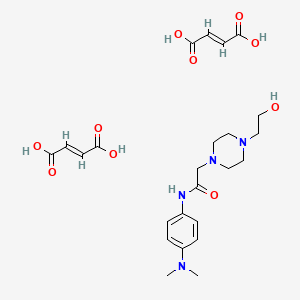
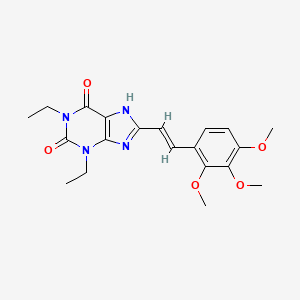
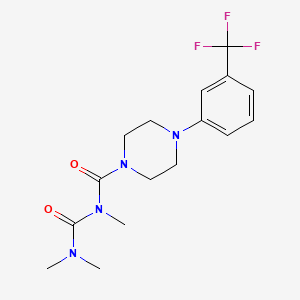
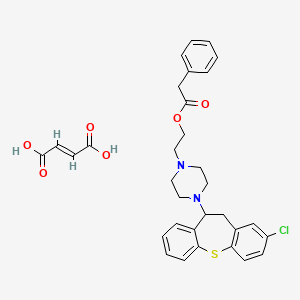
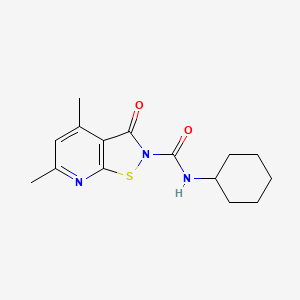
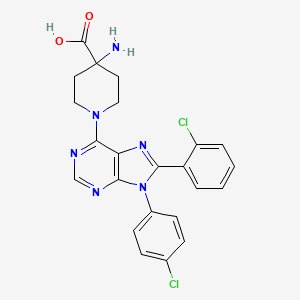
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
